molecular formula C6H11NO2 B1662236 Nipecotic acid CAS No. 60252-41-7

Nipecotic acid

Cat. No.: B1662236
CAS No.: 60252-41-7
M. Wt: 129.16 g/mol
InChI Key: XJLSEXAGTJCILF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Nipecotic acid primarily targets the GABA transporters (GATs) . These transporters play a crucial role in the reuptake of γ-aminobutyric acid (GABA), the predominant inhibitory neurotransmitter in the central nervous system (CNS) . By inhibiting these transporters, this compound can influence GABAergic neurotransmission .

Mode of Action

This compound acts as a GABA reuptake inhibitor . It binds to the GABA transporters, preventing them from reabsorbing GABA back into the presynaptic neurons and surrounding glia cells . This action increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic neurotransmission pathway . By inhibiting the reuptake of GABA, this compound prolongs the presence of GABA in the synaptic cleft, thereby enhancing its inhibitory effect on neuronal activity . This can help to restore the balance between excitatory and inhibitory neurotransmission in the CNS, which is often disrupted in various neurological disorders .

Pharmacokinetics

It is known that the systemic availability of this compound after nasal administration is about 14% . When administered as an n-butyl ester, the systemic availability of this compound increases to 92-97% . The terminal half-life and mean resident time of this compound are significantly longer when it is administered as an n-butyl ester .

Result of Action

The inhibition of GABA reuptake by this compound leads to an increase in GABA concentration in the synaptic cleft, enhancing its inhibitory effect on neuronal activity . This can help to alleviate symptoms of neurological disorders such as epilepsy and depression, which are often associated with disrupted GABAergic neurotransmission . Some derivatives of this compound have also shown significant anticonvulsant and antidepressant effects in animal models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the lipophilicity of this compound can be improved by attaching lipophilic anchors like thiadiazole and substituted aryl acid derivatives . This can enhance the compound’s ability to cross the blood-brain barrier and increase its effectiveness in the CNS

Safety and Hazards

When handling Nipecotic acid, one should avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research on Nipecotic acid and its derivatives is ongoing. For instance, a study has synthesized a new series of this compound derivatives having a 1,3,4-thiadiazole nucleus, aiming to develop novel antiepileptic drugs . Another study has synthesized novel N-substituted this compound derivatives with tricyclic cage structures, investigating their biological activity at the murine GABA transporters . These innovative compounds hold promise for meeting the demand for more effective and safer antiepileptic medications .

Biochemical Analysis

Biochemical Properties

Nipecotic acid acts as a GABA reuptake inhibitor and has been used in research for diseases involving GABAergic neurotransmission dysfunction . It interacts with GABA transporters (GATs), which are key regulators of inhibitory neurotransmission through cellular uptake of GABA from the synaptic cleft . This compound binds the transporter in the same way as GABA, together with the two Na+ ions and one Cl- ion .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating GABAergic neurotransmission . By inhibiting GABA uptake, it can increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic signaling . This can have various effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting GABA transporters (GATs). It binds to these transporters in the same way as GABA, along with two Na+ ions and one Cl- ion . This inhibits the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of GABA and enhancing GABAergic signaling .

Metabolic Pathways

This compound is involved in the GABAergic neurotransmission pathway . It interacts with GABA transporters (GATs), which are key enzymes in this pathway

Transport and Distribution

This compound is transported and distributed within cells and tissues via GABA transporters (GATs) . It binds to these transporters in the same way as GABA, along with two Na+ ions and one Cl- ion

Subcellular Localization

Gaba transporters, with which this compound interacts, are known to be unevenly distributed within the synapses .

Preparation Methods

Nipecotic acid can be synthesized through various methods. One common synthetic route involves the reductive amination of a this compound derivative with an N-alkyl substituent displaying a terminal aldehyde function with tricyclic secondary amines . This method allows for the construction of this compound derivatives with varying spacer lengths and substituents, which can influence their biological activity . Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the compound’s availability for research and pharmaceutical applications.

Chemical Reactions Analysis

Nipecotic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield piperidine-3-carboxylic acid derivatives, while reduction can produce various substituted piperidines .

Comparison with Similar Compounds

Nipecotic acid is often compared with other GABA uptake inhibitors, such as tiagabine and deramciclane . While all these compounds share a similar mechanism of action, this compound is unique in its structure and specific binding properties. Tiagabine, for example, is a more potent GABA uptake inhibitor but has a different chemical structure and pharmacokinetic profile . Deramciclane, on the other hand, is primarily used as an anxiolytic agent and has additional effects on serotonin receptors . These differences highlight the uniqueness of this compound and its potential advantages in certain therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit GABA uptake makes it a valuable tool for studying neurological disorders and developing new treatments. The various synthetic routes and chemical reactions it undergoes further enhance its utility in research and industry. As research continues, this compound and its derivatives may offer new hope for patients with epilepsy, depression, and other neurological conditions.

Properties

IUPAC Name

piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSEXAGTJCILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870568
Record name 3-​Piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

498-95-3
Record name Nipecotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-​Piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIPECOTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethanol, 2-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-, as prepared in Part B above (2 g) is dissolved in 40 ml of dry tetrahydrofuran to which triethylamine (1.7 g) is added at once. Methanesulfonyl chloride (0.014 g) is added dropwise and the mixture stirred for 20 min, after which it is filtered and evaporated. Then the methanesulfonate is dissolved in 80 ml of 2-butanone to which ethyl 3-piperidinecarboxylate (1.9 g) is added at once. 3.3 g of K2CO3 are added and the mixture refluxed overnight, then cooled, filtered and evaporated. The remaining oil is chromatographed on dry silica using 70% hexane: 30% ethyl acetate: 2% triethylamine as eluent. 3.4 g (75% yield) of 3-piperidinecarboxylic acid, 1-[2-[5H-dibenzo[a,d]cyclohepten-5-yloxy)ethyl]], ethyl ester is obtained.
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ethyl ester
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1.7 g
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40 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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